

Application Notes: Bortezomib-pinanediol for Targeted Drug Delivery System Development

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Compound of Interest		
Compound Name:	Bortezomib-pinanediol	
Cat. No.:	B1667467	Get Quote

1. Introduction

Bortezomib is a potent, first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition disrupts cellular homeostasis and various signaling cascades, ultimately leading to apoptosis in cancer cells.[4][5] However, the clinical application of Bortezomib is often limited by its poor aqueous solubility, low stability, nonspecific biodistribution, and significant dose-limiting toxicities, including peripheral neuropathy and thrombocytopenia.[6][7]

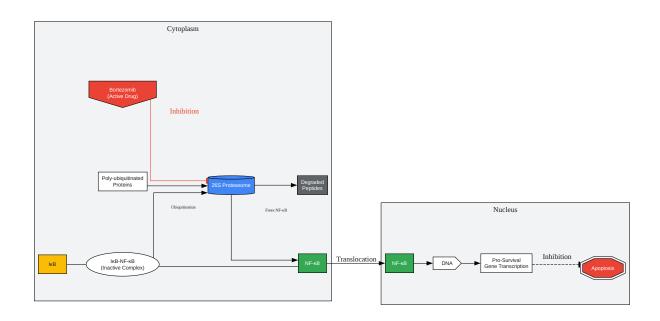
To overcome these limitations, a prodrug strategy using **Bortezomib-pinanediol** has been developed. **Bortezomib-pinanediol** is an ester formed between the boronic acid moiety of Bortezomib and pinanediol, a chiral auxiliary.[5][8] This modification temporarily masks the polar boronic acid group, enhancing the compound's stability and lipophilicity.[8][9] The pinanediol ester is designed to be stable under physiological conditions but can be cleaved to release the active Bortezomib at the target site, for instance, in the acidic tumor microenvironment.[8] This approach forms the basis for developing sophisticated, targeted drug delivery systems that can improve the therapeutic index of Bortezomib by increasing its concentration at the tumor site while minimizing systemic exposure and toxicity.[10][11][12]

2. Mechanism of Action: Bortezomib



Bortezomib's primary anticancer activity stems from its inhibition of the chymotrypsin-like activity of the 26S proteasome's 20S core particle.[1][2] This leads to two major downstream effects:

- Disruption of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for cell survival and proliferation.[3] In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[3][13]
- Induction of Endoplasmic Reticulum (ER) Stress: Proteasome inhibition leads to the
 accumulation of misfolded and unfolded proteins within the cell, triggering the unfolded
 protein response (UPR) and ER stress.[13] Prolonged ER stress activates pro-apoptotic
 pathways, contributing to cancer cell death.





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Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.

3. Rationale for **Bortezomib-pinanediol** in Targeted Delivery

The use of **Bortezomib-pinanediol** as a prodrug within a nanocarrier system is a strategy to enhance therapeutic efficacy and reduce side effects.[8][14]

- Enhanced Stability: The pinanediol ester protects the boronic acid from premature hydrolysis and nonspecific interactions in circulation.[8]
- Improved Pharmacokinetics: Masking the polar boronic acid can alter the drug's pharmacokinetic profile, potentially leading to a longer circulation half-life when encapsulated in nanoparticles.[8][15]
- Targeted Release: The boronic ester bond can be engineered to be cleavable under specific conditions prevalent in the tumor microenvironment, such as low pH, leading to site-specific release of the active Bortezomib.[6][8]
- Reduced Systemic Toxicity: By encapsulating the prodrug in a targeted nanocarrier (e.g., decorated with ligands like hyaluronic acid for CD44-overexpressing tumors), the drug's accumulation in healthy tissues is minimized, thereby reducing systemic toxicity.[6][10]



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Caption: The Bortezomib-pinanediol prodrug concept for targeted drug delivery and release.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on **Bortezomib-pinanediol** and Bortezomib-based nanoparticle formulations.

Table 1: In Vitro Cytotoxicity of Bortezomib Nanoparticles

Formulation	Cell Line	IC50 (Bortezomib equivalent)	Incubation Time	Reference
Amphiphilic poly(N- vinylpyrrolido ne) Micelles	T98G (Glioblastoma)	204.8 ± 5.1 nM	72 h	[7]
Amphiphilic poly(N- vinylpyrrolidone) Micelles	U87 (Glioblastoma)	208.0 ± 2.6 nM	72 h	[7]
PEGylated PAMAM Dendrimers (Encapsulated)	A549 (Lung Cancer)	333.14 ± 15.42 nM	Not Specified	[15]

| PEGylated PAMAM Dendrimers (Encapsulated) | MCF-7 (Breast Cancer) | 152.60 \pm 24.56 nM | Not Specified |[15] |

Table 2: Physicochemical Properties of Bortezomib Formulations

Formulation	Particle Size	Entrapment	Drug Loading	Reference
	(nm)	Efficiency (%)	(%)	Reference

| PEGylated PAMAM Dendrimers (Encapsulated) | 188.6 \pm 4.17 | 78.61 \pm 2.91 | 39.30 \pm 1.98 | [15] |



Table 3: Chemical Stability of Reconstituted Bortezomib

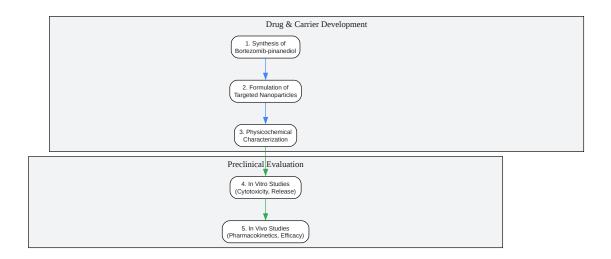
Concentrati on	Storage Container	Temperatur e	Duration	% Initial Concentrati on Retained	Reference
2.5 mg/mL in 0.9% NaCl	Polypropyle ne Syringe	5 ± 3 °C (Refrigerate d)	7 days	>95%	[16][17]
2.5 mg/mL in 0.9% NaCl	Original Vial	5 ± 3 °C (Refrigerated)	7 days	>95%	[16][17]
2.5 mg/mL in 0.9% NaCl	Syringe or Vial	20-30 °C (Clinical Use)	24 hours	>95%	[17]
2.5 mg/mL in	Syringe or Vial	4°C or 23°C	21 days	>95.26%	[18]

| 1.0 mg/mL in 0.9% NaCl | Punctured Vial / Syringe | Refrigerated, light-protected | 84 days | >97% |[19] |

Experimental Protocols

The development of a **Bortezomib-pinanediol** targeted delivery system involves a multi-step process from synthesis to in vivo evaluation.





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Caption: General workflow for developing a **Bortezomib-pinanediol** targeted drug delivery system.

Protocol 1: Synthesis of Bortezomib-pinanediol

This protocol describes a convergent synthesis approach for **Bortezomib-pinanediol**, which serves as a key intermediate for the final drug product.

Materials:

- (1S,2S,3R,5S)-(+)-2,3-pinanediol
- Isobutylboronic acid
- Boc-L-phenylalanine
- · Pyrazine-2-carboxylic acid



- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TBTU) or similar coupling agent[5]
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Hydrochloric acid (HCl)
- Organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate)

Procedure:

- Synthesis of L-boronoleucine-pinanediol ester:
 - React isobutylboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol in an appropriate solvent like ether or THF to form the initial pinanediol boronic ester.[20]
 - Perform a Matteson homologation reaction sequence to introduce the amino group with the correct stereochemistry, yielding the L-boronoleucine-pinanediol ester. This is often isolated as a trifluoroacetate salt.[20][21]
- Peptide Coupling (Dipeptide Formation):
 - Couple the L-boronoleucine-pinanediol ester salt with N-Boc-L-phenylalanine.
 - Dissolve the reactants in DCM and cool the mixture (e.g., to -2°C).[21]
 - Add a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the peptide bond formation.[21][22]
 - Monitor the reaction by TLC or HPLC. Upon completion, perform an aqueous work-up and extract the Boc-protected dipeptide boronate product.
- Boc Deprotection:
 - Remove the Boc protecting group from the dipeptide using a strong acid, such as HCl in ethyl acetate or TFA in DCM, to yield the amine salt.[5][21]



- Final Coupling to form Bortezomib-pinanediol:
 - Couple the deprotected dipeptide amine salt with pyrazinecarboxylic acid.
 - Use a coupling agent like TBTU in a similar manner to the first coupling step to form the final product, Bortezomib-pinanediol ester.[5]
 - Purify the final product using column chromatography or recrystallization.

Protocol 2: Formulation of Hyaluronic Acid (HA)-Coated Micelles

This protocol is a representative example for creating a targeted delivery system for **Bortezomib-pinanediol**, based on published methods.[6][10][11]

Materials:

- Bortezomib-pinanediol (Prodrug)
- Amphiphilic block copolymer (e.g., one that can form disulfide-crosslinked cores)
- Hyaluronic Acid (HA) for surface coating
- Organic solvent (e.g., DMSO)[10]
- Dialysis membrane (e.g., MWCO 3.5 kDa)
- Phosphate-buffered saline (PBS)

Procedure:

- Micelle Self-Assembly:
 - Dissolve the Bortezomib-pinanediol prodrug and the amphiphilic block copolymer in a suitable organic solvent like DMSO.
 - Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., PBS).
 The hydrophobic core of the micelles will encapsulate the prodrug.
- Core Crosslinking (Optional but recommended for stability):



- If using a polymer with disulfide bonds, induce crosslinking of the micellar core according to the polymer's specific chemistry to enhance stability.
- Surface Functionalization with HA:
 - Add an aqueous solution of Hyaluronic Acid to the micelle suspension. The HA can be conjugated to the micelle surface through electrostatic interactions or covalent bonding, depending on the polymer chemistry. This HA shell will target CD44 receptors on cancer cells.[6]

Purification:

- Dialyze the resulting nanoparticle suspension against PBS for 24-48 hours using a dialysis membrane to remove the organic solvent and any unencapsulated drug.
- Lyophilize the purified nanoparticle solution to obtain a powder for storage and future use.

Protocol 3: In Vitro Drug Release Study

Materials:

- Bortezomib-pinanediol loaded nanoparticles
- Dialysis tubing (appropriate MWCO)
- Release buffers: PBS at pH 7.4 (simulating physiological conditions) and an acidic buffer,
 e.g., acetate buffer at pH 5.0 (simulating the tumor microenvironment).
- Shaking incubator or water bath at 37°C.
- HPLC system for quantification.[23]

Procedure:

- Sample Preparation: Suspend a known amount of the lyophilized nanoparticles in a known volume of the release buffer (e.g., 1 mL).
- Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag and seal it.



- Release: Immerse the dialysis bag in a larger volume of the corresponding release buffer (e.g., 20 mL) in a container.
- Incubation: Place the container in a shaking incubator at 37°C.
- Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantification: Analyze the concentration of released Bortezomib in the collected samples
 using a validated RP-HPLC method with UV detection (e.g., at 270 nm or 280 nm).[23][24]
- Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading.

Protocol 4: In Vitro Cell Viability (MTT) Assay

Materials:

- Cancer cell line of interest (e.g., MM.1S, U87)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well cell culture plates
- Free Bortezomib, Bortezomib-pinanediol loaded nanoparticles, and empty nanoparticles (placebo)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

• Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.



- Treatment: Prepare serial dilutions of the test articles (free drug, drug-loaded nanoparticles, placebo nanoparticles) in cell culture medium.
- Incubation: Remove the old medium from the wells and add 100 μL of the prepared drug solutions. Incubate the plate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot
 the viability against drug concentration and determine the IC50 value (the concentration
 required to inhibit 50% of cell growth).

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